REACTION_CXSMILES
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[CH3:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][C:3]=1[C:9]#[C:10][Si](C)(C)C.C([O-])([O-])=O.[K+].[K+]>CO>[C:9]([C:3]1[CH:4]=[CH:5][C:6]([NH2:8])=[N:7][C:2]=1[CH3:1])#[CH:10] |f:1.2.3|
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Name
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|
Quantity
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4.3 g
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Type
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reactant
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Smiles
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CC1=C(C=CC(=N1)N)C#C[Si](C)(C)C
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Name
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|
Quantity
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1.5 g
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Type
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reactant
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Smiles
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C(=O)([O-])[O-].[K+].[K+]
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The product is purified by chromatography on silica gel using a DCM/MeOH gradient
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Name
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Type
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product
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Smiles
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C(#C)C=1C=CC(=NC1C)N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |